molecular formula C11H20N2O5S B1266063 (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate CAS No. 25646-77-9

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate

Cat. No.: B1266063
CAS No.: 25646-77-9
M. Wt: 292.35 g/mol
InChI Key: GVEYRUKUJCHJSR-UHFFFAOYSA-N
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Description

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate is a useful research compound. Its molecular formula is C11H20N2O5S and its molecular weight is 292.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is suitable for photographic applications , suggesting that it interacts with the chemicals in photographic films.

Result of Action

The result of the action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is the development of photographic images . It contributes to the chemical reactions that reduce exposed silver halides to metallic silver, forming the dark areas on a photographic film.

Action Environment

The action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is influenced by various environmental factors. These include the temperature and pH of the developing solution, the concentration of the developer, and the duration of development . These factors can affect the rate of the development reaction and, consequently, the contrast and granularity of the developed image.

Biochemical Analysis

Biochemical Properties

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and enhancing or inhibiting specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of target enzymes . This compound can also directly interact with DNA, influencing gene expression by modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence pathways such as glycolysis and the tricarboxylic acid cycle by modulating the activity of key enzymes . Additionally, this compound can affect the levels of important metabolites, thereby altering the overall metabolic state of the cell.

Properties

IUPAC Name

2-(4-amino-N-ethyl-3-methylanilino)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.H2O4S/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;1-5(2,3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEYRUKUJCHJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25646-77-9, 2359-51-5 (Parent)
Record name Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1)
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Record name PPD 44
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Record name Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?)
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DSSTOX Substance ID

DTXSID80897435
Record name (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1)
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Molecular Weight

292.35 g/mol
Source PubChem
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Physical Description

Off-white to white powder with a sweet odor; [Kodak MSDS]
Record name CD-4
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CAS No.

28020-34-0, 25646-77-9
Record name Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:?)
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Record name PPD 44
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Record name Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?)
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Record name Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1)
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Record name (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1)
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Record name (4-ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate
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Record name N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate
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Synthesis routes and methods I

Procedure details

23.6g (0.1 mole) of 4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline were dissolved in 30g of 50% sulfuric acid. The system was reacted for 5 hours at 80° to 100° C while stirring, and then put into 300 ml of isopropyl alcohol and stirred therein while cooling. Crystals separated out, which were then filtered and dried to obtain 22.2g of 4-amino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline sulfate.
Name
4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
30g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With 89.6 g (0.5 mole) of N-ethyl-N-(β-hydroxyethyl)-m-toluidine was mixed 270 ml of 30% v/v isopropanol, and 24.5 g (0.25 mole) of sulfuric acid was added with cooling and stirring at 10° C. or lower. After 49.0 g (0.55 mole) of isopropyl nitrite was added dropwise at 10° C. or lower, the reaction was carried out at 2°-5° C. for another 2 hours. After completion of the reaction, hydrogenation was carried out at 40°-45° C. and at a hydrogen pressure of 8-10 kg/cm2 while adding the nitrosation reaction mixture to 270 ml of 30% v/v isopropanol containing 6.5 g of 5% palladium-carbon over a period of 3 hours. After completion of the hydrogenation, the catalyst was filtered off and the filtrate was concentrated to dryness to remove the solvent. The residue was dissolved in 270 ml of 90% v/v ethanol with heating and 24.5 g (0.25 mole) of sulfuric acid was added at 45°-50° C. Then, the resulting mixture was cooled for 2 hours to carry out crystallization, and the crystals thus formed were collected by filtration at 3° C., washed with 100 ml of cold ethanol, and then dried to obtain 133.0 g of 4-amino-3-methyl-N-ethyl-N-(β-hydroxyethyl)aniline sulfate as white powder. Yield: 91.0%. Melting point: 154.6° C. The purity of 4-amino-3-methyl-N-ethyl-N-(β-hydroxyethyl)aniline sulfate was 100% as measured by HPLC, namely, no impurity was detected at all.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Four
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
6.5 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of monitoring (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate concentration in photographic processing?

A1: (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate, or CD-4, functions as a color developing agent in photographic processing solutions []. Maintaining its concentration within a specific range is crucial for achieving consistent and high-quality photographic development. Fluctuations in CD-4 levels can lead to variations in color rendition, density, and overall image quality.

Q2: How does the electrochemical sensor described in the paper compare to traditional methods for measuring (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate concentration?

A2: The research demonstrates that the electrochemical sensor offers a convenient and reliable alternative to traditional methods like High-Performance Liquid Chromatography (HPLC) for determining CD-4 concentration []. The sensor provides a good correlation with HPLC results (R² = 0.97) [], while offering advantages such as on-site analysis capability and simplified operation, eliminating the need for specialized laboratory equipment and trained personnel.

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